molecular formula C5H12N2 B3002770 3-Ethylazetidin-3-amine CAS No. 866432-22-6

3-Ethylazetidin-3-amine

Cat. No.: B3002770
CAS No.: 866432-22-6
M. Wt: 100.165
InChI Key: RVNJQVUOPVMKCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aza-Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Ethylazetidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.

    Oxetanes: Four-membered oxygen-containing heterocycles with distinct chemical properties.

Uniqueness: 3-Ethylazetidin-3-amine is unique due to its balance of ring strain and stability, which imparts distinct reactivity and makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-ethylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNJQVUOPVMKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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